molecular formula C7H9NO B1610672 1-(5-Methyl-1h-pyrrol-2-yl)ethanone CAS No. 6982-72-5

1-(5-Methyl-1h-pyrrol-2-yl)ethanone

Cat. No. B1610672
CAS RN: 6982-72-5
M. Wt: 123.15 g/mol
InChI Key: VODXUZDKSDHLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Methyl-1h-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C7H9NO . It is also known by other names such as “2-Acetyl-1-methylpyrrole” and "N-Methyl-2-acetylpyrrole" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: "InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3" . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 123.1525 . It has a density of 1.1143 (rough estimate), a melting point of 88-93 °C (lit.), a boiling point of 220 °C (lit.), and a flash point of 220°C .

Scientific Research Applications

Quantum Mechanical Modeling

1-(5-Methyl-1H-pyrrol-2-yl)ethanone and its derivatives have been studied using quantum mechanical modeling. For example, the structural and vibrational properties of similar pyrrol derivatives were investigated using hybrid B3LYP/6-31G* method, providing insights into their reactivities and structures (Cataldo et al., 2014).

Synthesis and Antibacterial Activity

This compound has been involved in the synthesis of novel derivatives with potential antibacterial properties. For instance, derivatives of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone were synthesized and evaluated for their antibacterial activity (Chinnayya et al., 2022).

Heterocyclic Synthesis

The compound plays a role in the synthesis of novel heterocyclic compounds. For example, its derivatives were used in the synthesis of heterocyclic chalcone dyes, which were applied to polyester fibers, showing diverse colorimetric properties (Ho & Yao, 2013).

Endophytic Fungus Research

A new 5-acyl-2-methylpyrrole, similar to this compound, was isolated from an endophytic fungus and showed inhibitory effects on Staphylococcus aureus (Dai et al., 2009).

Positron Emission Tomography Studies

Derivatives of this compound have been synthesized for positron emission tomography (PET) studies, particularly for studying monoamine oxidase type A in the brain (Jensen et al., 2008).

Cholinesterase Inhibitor Study

The compound's derivatives were also evaluated for their potential as cholinesterase inhibitors, which is significant in the study of neurodegenerative diseases (Mohsen et al., 2014).

Antiviral Activity

Its derivatives were studied for their potential antiviral activity, particularly against HSV1 and HAV-MBB, indicating its relevance in the development of new antiviral agents (Attaby et al., 2006).

Antimicrobial Agent Synthesis

The compound is used in synthesizing novel antimicrobial agents, indicating its significant role in pharmaceutical research (Hublikar et al., 2019).

Safety and Hazards

The safety data sheet for “1-(5-Methyl-1h-pyrrol-2-yl)ethanone” indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

1-(5-methyl-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-7(8-5)6(2)9/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODXUZDKSDHLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529326
Record name 1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6982-72-5
Record name 1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methyl-1h-pyrrol-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Methyl-1h-pyrrol-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Methyl-1h-pyrrol-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Methyl-1h-pyrrol-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Methyl-1h-pyrrol-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Methyl-1h-pyrrol-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.